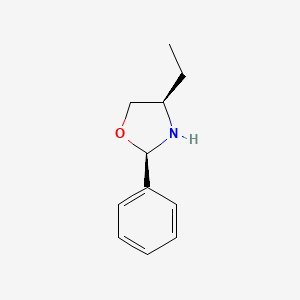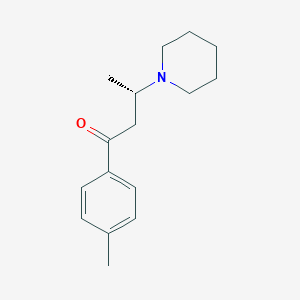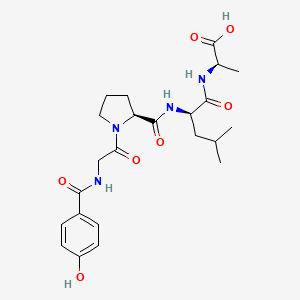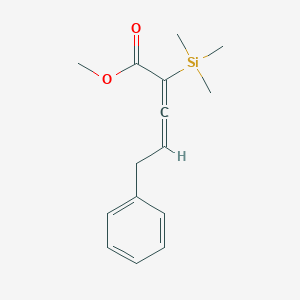
N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-amino-5-bromopyridine with 2-hydroxy-4-methoxybenzoic acid. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of N-(2-hydroxy-4-methoxybenzamide).
Substitution: Formation of N-(5-substituted-pyridin-2-yl)-2-hydroxy-4-methoxybenzamide derivatives.
Scientific Research Applications
N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s bromopyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyridin-2-yl)-2-bromoacetamide hydrobromide: Similar structure but with a bromoacetamide group instead of a benzamide core.
(E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide: Contains an amidine group instead of a benzamide core.
Uniqueness
N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzamide core enhances its potential for hydrogen bonding and electronic interactions, making it a valuable compound in various research applications.
Properties
CAS No. |
783370-99-0 |
|---|---|
Molecular Formula |
C13H11BrN2O3 |
Molecular Weight |
323.14 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C13H11BrN2O3/c1-19-9-3-4-10(11(17)6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
DLJNFDUBIZDMIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)

![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)

![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)

